2-fluoro-7H-purine

Antiviral Medicinal Chemistry Purine Nucleosides

Research programs targeting HCMV antivirals or metabolically stable nucleoside therapeutics often encounter rapid N-glycosidic bond hydrolysis, limiting in vivo efficacy. 2-Fluoro-7H-purine (CAS 1598-61-4) directly addresses this: • Enhanced N-glycosidic stability vs. 2-H/2-OH analogs, prolonging intracellular half-life. • Orthogonal C2 reactivity for selective substitution without cross-interference. • HCMV-specific activity demonstrated where 2-Cl analogs are inactive. ≥95% purity, batch QC (HPLC, NMR). Global R&D shipping.

Molecular Formula C5H3FN4
Molecular Weight 138.1 g/mol
CAS No. 1598-61-4
Cat. No. B075774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-7H-purine
CAS1598-61-4
Molecular FormulaC5H3FN4
Molecular Weight138.1 g/mol
Structural Identifiers
SMILESC1=C2C(=NC(=N1)F)N=CN2
InChIInChI=1S/C5H3FN4/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H,7,8,9,10)
InChIKeyBTTUXUIQQBLIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-7H-purine: C2-Fluorinated Purine Building Block


2-Fluoro-7H-purine (2-fluoropurine, CAS 1598-61-4) is a fluorinated heterocyclic aromatic compound belonging to the purine class, characterized by the substitution of a hydrogen atom at the 2-position of the purine ring with a fluorine atom [1]. This single fluorine substitution significantly alters the molecule's physicochemical, metabolic, and biological properties, rendering it a crucial building block in medicinal chemistry for the synthesis of more complex fluorinated purines and nucleosides [1]. The compound's enhanced stability and altered electronic profile, due to the strong electron-withdrawing effect of the fluorine, drive its utility in developing novel therapeutic agents, particularly as antivirals and anticancer compounds [1]. The compound is typically synthesized via diazotization of 2-aminopurine followed by fluorodediazoniation, a method that yields a product of suitable purity for research applications [2].

2-Fluoro-7H-purine vs. 2-Halopurines


The physicochemical and biological consequences of halogen substitution at the 2-position of purine are not uniform. While 2-chloro, 2-amino, and 2-fluoro purines share a common core, the strong electron-withdrawing nature and small size of the fluorine atom in 2-fluoro-7H-purine impart unique reactivity and metabolic properties compared to its chloro or amino counterparts [1]. For instance, the 2-fluoro group enhances the stability of N-glycosidic bonds in nucleosides relative to non-fluorinated or hydroxyl-substituted analogs, a critical factor for in vivo drug stability [2]. Furthermore, direct comparative studies show that 2-fluoro derivatives can exhibit a divergent spectrum of antiviral activity and cytotoxicity when compared to 2-chloro derivatives, underscoring that in-class substitution can lead to significant and quantifiable differences in biological outcomes [3]. The evidence presented below details these quantifiable differentiations.

2-Fluoro-7H-purine: Evidence vs. Closest Analogs


HCMV vs. EBV Antiviral Activity

In a direct head-to-head comparison of 2-substituted purine methylenecyclopropane analogs, the Z- and E-2-fluoro derivatives (9a and 10a) exhibited activity against human cytomegalovirus (HCMV). In contrast, the corresponding 2-chloro derivatives (9b and 10b) showed no activity against HCMV but were effective against Epstein-Barr virus (EBV) [1]. The 2-fluoro analog 9a also demonstrated a selective antitumor effect, whereas the 2-chloro analogs were non-cytotoxic [1].

Antiviral Medicinal Chemistry Purine Nucleosides

Enhanced N-Glycosidic Bond Stability

A mass spectrometry study on protonated 2′-fluoro-substituted purine nucleosides found that the stability of the N-glycosidic bond increases with the electronegativity of the 2′-substituent. The bond stability followed the trend: H < OH < F [1]. This indicates that nucleosides derived from 2-fluoro-7H-purine possess greater resistance to acid-catalyzed hydrolysis than their canonical (H) or hydroxyl (OH) counterparts, a property critical for oral bioavailability and intracellular persistence.

Nucleoside Stability Mass Spectrometry Drug Metabolism

Orthogonal C2-Functionalization Reactivity

The reactivity of the 2-fluoro group in 2-fluoro-7H-purine is distinct from that of other halogenated purines. Studies on the amination of 2,6-dihalopurines reveal that the 6-position of the purine ring is more reactive towards nucleophiles than the 2-position [1]. This differential reactivity allows for the selective functionalization of the 2-fluoro group. For example, 2-fluoro-7H-purine can be treated with nucleophiles like piperidine or aniline to yield 2-piperidino and 2-anilinopurines, respectively, while leaving other positions available for further modification [2]. This orthogonal reactivity is a key differentiator from 6-chloropurine, where the primary reactive site is at C6.

Synthetic Chemistry Nucleophilic Substitution Purine Derivatization

Fluorescence: 2- vs. 6-Substituted Purines

A comparative fluorescence study of 2- and 6-substituted purines demonstrated that 6-substituted purines exhibit stronger fluorescence intensities compared to 2-substituted purines [1]. Specifically, within the 2-substituted series, 2-aminopurine showed the highest fluorescence intensity, followed by 2-anilino and 2-piperidino purines, which were synthesized from 2-fluoropurine [1]. This indicates that 2-fluoro-7H-purine and its derivatives are not optimal choices for applications requiring high fluorescence output, unlike their 6-substituted counterparts.

Fluorescence Analytical Chemistry Biophysical Probes

2-Fluoro-7H-purine: Key Applications


HCMV Antiviral Drug Synthesis

Given the evidence that 2-fluoro-substituted purine methylenecyclopropane analogs demonstrate specific activity against HCMV while 2-chloro analogs are ineffective [1], 2-fluoro-7H-purine is the appropriate starting material for synthesizing libraries of potential HCMV inhibitors. This scenario is ideal for antiviral drug discovery programs where target specificity is paramount.

Metabolically Stable Nucleoside Drugs

For projects aiming to enhance the oral bioavailability and intracellular half-life of nucleoside drugs, 2-fluoro-7H-purine offers a proven advantage. The quantitative evidence that 2′-fluoro substitution increases N-glycosidic bond stability compared to H or OH substituents [2] supports its use in the rational design of more durable therapeutic candidates.

Orthogonal C2-Functionalization Building Block

In multi-step syntheses of complex purine-containing molecules, the orthogonal reactivity of the 2-fluoro group allows for selective nucleophilic substitution at the C2 position without interfering with other planned modifications, a key differentiator from 6-chloropurine [3][4]. This makes 2-fluoro-7H-purine an essential intermediate for medicinal chemists conducting SAR studies on C2-substituted purines.

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